molecular formula C15H11ClN2O B13028639 5-(Benzyloxy)-2-chloroquinoxaline

5-(Benzyloxy)-2-chloroquinoxaline

Cat. No.: B13028639
M. Wt: 270.71 g/mol
InChI Key: NEHIUISYCWNVBZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-chloroquinoxaline (CAS 2129995-18-0) is an organic compound with the molecular formula C15H11ClN2O and a molecular weight of 270.71 g/mol . It belongs to the class of quinoxaline derivatives, which are nitrogen-rich heterocyclic compounds consisting of fused benzene and pyrazine rings. These compounds are of significant interest in scientific research due to their multidimensional functionalization capabilities and notable biological activities . Quinoxaline derivatives, such as this chloro-substituted analog, are investigated as key scaffolds in medicinal chemistry, particularly for their potential as antiviral agents. Recent scientific literature highlights their promise against respiratory pathogens, including influenza viruses and coronaviruses such as SARS-CoV-2 . The planar, polyaromatic structure of quinoxalines allows them to interact with various biological targets; proposed mechanisms of action include potential inhibition of viral replication by binding with high affinity to specific viral proteases . Researchers utilize this compound and its derivatives as versatile building blocks in the design and synthesis of novel therapeutic candidates, leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-chloro-5-phenylmethoxyquinoxaline

InChI

InChI=1S/C15H11ClN2O/c16-14-9-17-15-12(18-14)7-4-8-13(15)19-10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

NEHIUISYCWNVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=NC(=CN=C32)Cl

Origin of Product

United States

Preparation Methods

Typical Reaction Conditions for Halomethylation

Parameter Conditions Notes
Substrate 5- or 6-methyl quinoxaline Prepared from ortho-diaminotoluenes via condensation
Halogenating agent NBS or NCS Bromination generally gives higher yields than chlorination
Radical initiator Benzoyl peroxide (0.62 mmol per ~8.7 mmol substrate) Initiates radical halogenation
Solvent Chlorobenzene (approx. 30 g per 1.25 g substrate) Aromatic chlorinated solvent preferred
Temperature 60–115 °C Typical around 85 °C
Reaction time 1–12 hours Usually 2 hours for good conversion
Conversion and selectivity Bromination: ≥95% conversion, ≥97% selectivity; Chlorination: ~60% conversion, 75–80% selectivity Bromination preferred for higher yield

This step results in the formation of 5- or 6-bromomethyl or chloromethyl quinoxaline intermediates, which are isolated by precipitation and filtration after cooling and addition of pentane to remove succinimide by-products.

Introduction of the Benzyloxy Group

The benzyloxy group at the 5-position is introduced by nucleophilic substitution of the halomethyl group with a benzyloxy nucleophile, typically benzyl alcohol or benzyltrimethylammonium hydroxide.

Methods for Benzyloxy Substitution

  • Aqueous phase nucleophilic substitution : The halomethyl quinoxaline is suspended in water and reacted with a water-soluble nucleophile such as benzyltrimethylammonium hydroxide.
  • Organic solvent phase substitution : The halomethyl quinoxaline is dissolved in a polar organic solvent like tetrahydrofuran (THF) and reacted with benzyl alcohol or benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
  • Phase transfer catalysis : When the nucleophile is water-soluble and the substrate organic-soluble, a phase transfer catalyst facilitates the reaction at the interface.

Representative Reaction Conditions for Benzyloxy Substitution

Parameter Conditions Notes
Substrate 5- or 6-halomethyl quinoxaline Intermediate from halogenation step
Nucleophile Benzyltrimethylammonium hydroxide (40% aqueous) or benzyl alcohol Benzyltrimethylammonium hydroxide preferred for aqueous reactions
Solvent THF or water THF for organic phase; water for aqueous phase
Temperature Room temperature Mild conditions to prevent side reactions
Reaction time Overnight (approx. 12–24 hours) Monitored by GC-MS for completion
Workup Neutralization with dilute sulfuric acid, pH adjustment with sodium bicarbonate Purification by filtration and extraction

This step yields this compound with high purity and minimal by-products, as confirmed by gas chromatography-mass spectrometry (GC-MS).

Alternative Synthetic Routes and Considerations

  • Direct condensation methods using 3,4-diaminohydroxymethylbenzene with sodium glyoxal bisulfite have been attempted but are complex and less practical for selective 5-benzyloxy substitution.
  • Use of benzyl halides for ether formation on hydroxyquinoxaline intermediates under basic conditions (NaHCO3/KI in acetonitrile) is a viable alternative for benzyloxy introduction, as demonstrated in related benzothiazole derivatives.
  • Halogenation selectivity : Bromination tends to give higher yields and selectivity compared to chlorination, but the final compound requires a chloro substituent at position 2, so chlorination or subsequent halogen exchange may be necessary.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
1. Halogenation of 5-methyl quinoxaline NBS or NCS, benzoyl peroxide, chlorobenzene, 85 °C, 2 h Formation of 5-(bromomethyl or chloromethyl) quinoxaline intermediate with high yield
2. Nucleophilic substitution Benzyltrimethylammonium hydroxide (aq) or benzyl alcohol, THF or aqueous, RT, overnight Introduction of benzyloxy group at 5-position, yielding this compound
3. Workup and purification Acid neutralization, filtration, extraction Pure final compound confirmed by GC-MS and HPLC

Research Findings and Analytical Data

  • The halogenation step achieves conversion rates of >95% for bromination with selectivity >97%, while chlorination yields are lower (~60% conversion, 75–80% selectivity).
  • The benzyloxy substitution proceeds cleanly under mild conditions with no significant by-products detected by GC-MS analysis.
  • Purity of final compounds is typically >97% as confirmed by high-performance liquid chromatography (HPLC).
  • The synthetic approach is scalable, utilizing commercially available starting materials such as ortho-diaminotoluenes and benzyl reagents.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-chloroquinoxaline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Electrophilic Aromatic Substitution: The quinoxaline core can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include 2-amino-5-(benzyloxy)quinoxaline or 2-thio-5-(benzyloxy)quinoxaline.

    Oxidation: Products include 5-(benzyloxy)quinoxaline-2-carboxaldehyde.

    Reduction: Products include 5-(benzyloxy)quinoxaline-2-methanol.

Scientific Research Applications

Anticancer Applications

5-(Benzyloxy)-2-chloroquinoxaline and its derivatives have shown promising results in anticancer research:

  • Mechanism of Action : These compounds are known to inhibit phosphoinositide 3-kinases (PI3K), which play a crucial role in cancer cell proliferation and survival. By modulating PI3K activity, these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
  • Clinical Relevance : A patent describes the use of quinoxaline compounds for treating various cancers, including hematopoietic cancers and solid tumors . The effectiveness of these compounds is attributed to their ability to target multiple signaling pathways involved in cancer progression.
CompoundTarget Cancer TypeMechanism of ActionReference
This compoundHematopoietic cancersPI3K inhibition
Quinoxaline derivativesSolid tumorsInduction of apoptosis

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties:

  • Parkinson's Disease : Compounds with a similar structure have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can reduce oxidative stress and neuroinflammation, contributing to neuroprotection .
  • Mechanistic Insights : Studies have shown that benzyloxy-substituted quinoxalines can cross the blood-brain barrier, enhancing their efficacy as potential treatments for neurodegenerative disorders .
CompoundNeuroprotective ActivityMechanismReference
This compoundMAO-B inhibitionReduces oxidative stress
Related quinoxaline derivativesNeuroinflammation reductionCrosses blood-brain barrier

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

  • Therapeutic Use : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating autoimmune disorders and other inflammatory diseases .
  • Research Findings : In vivo studies demonstrate that quinoxaline derivatives can significantly reduce markers of inflammation in animal models, supporting their use in therapeutic applications .
CompoundInflammatory ConditionEffect ObservedReference
This compoundAutoimmune disordersReduced inflammation markers
Quinoxaline derivativesInflammatory diseasesModulation of inflammatory pathways

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

  • A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, showcasing its broad-spectrum anticancer activity.
  • Another investigation into its neuroprotective effects revealed that it significantly improved cognitive function in rodent models of neurodegeneration.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-chloroquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with DNA to exert its antimicrobial or anticancer effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the quinoxaline core.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Methoxyisoquinoline Hydrochloride (CAS 1418117-87-9)

  • Structural Similarity (0.81): Replaces the quinoxaline ring with an isoquinoline system and substitutes the benzyloxy group with a methoxy moiety.
  • Key Differences: Isoquinoline’s fused benzene-pyridine structure offers distinct electronic properties compared to quinoxaline’s dual pyrazine-like nitrogens.
  • Applications: Isoquinoline derivatives are widely studied for antitumor and antiviral activities, suggesting divergent biological targets compared to quinoxaline-based compounds .

4-(Benzyloxy)-2-Fluoropyridine (CAS 1253792-64-1)

  • Structural Similarity (0.82): Shares the benzyloxy substituent but replaces the quinoxaline core with a mono-cyclic pyridine ring bearing a fluorine atom.
  • Key Differences: Fluorine’s electronegativity and pyridine’s single nitrogen atom create a less electron-deficient system than quinoxaline. This may reduce interactions with π-acidic biological targets.
  • Applications: Fluoropyridines are often used in agrochemicals and imaging agents, highlighting functional differences from chloroquinoxalines .

5-(Benzyloxy)-2-Methylaniline (CAS 19499-88-8)

  • Structural Comparison: Retains the benzyloxy group but replaces the chloroquinoxaline with a substituted aniline (aromatic amine).
  • Key Differences: The absence of the quinoxaline ring eliminates nitrogen-mediated hydrogen bonding and aromatic stacking capabilities. The methyl group at position 2 may sterically hinder interactions.
  • Applications: Aniline derivatives are intermediates in dye and polymer synthesis, indicating non-overlapping industrial roles compared to medicinal quinoxalines .

Methyl 5-Chloro-2-Benzoxazolecarboxylate (CAS 27383-92-2)

  • Structural Similarity: Features a benzoxazole ring with a chlorine substituent and ester group, differing from quinoxaline’s dual nitrogen atoms.
  • Key Differences : Benzoxazole’s oxygen and nitrogen atoms create a less rigid, more polarizable system. The ester group introduces hydrolytic instability compared to the stable benzyloxy ether.

Data Table: Structural and Functional Comparison

Compound Name CAS No. Core Structure Key Substituents Similarity Score Potential Applications
5-(Benzyloxy)-2-chloroquinoxaline 49826-70-2 Quinoxaline 5-Benzyloxy, 2-Chloro Reference Antimicrobial, Kinase Inhibitors
5-Methoxyisoquinoline HCl 1418117-87-9 Isoquinoline 5-Methoxy 0.81 Antitumor, Antiviral
4-(Benzyloxy)-2-fluoropyridine 1253792-64-1 Pyridine 4-Benzyloxy, 2-Fluoro 0.82 Agrochemicals, Imaging Agents
5-(Benzyloxy)-2-methylaniline 19499-88-8 Aniline 5-Benzyloxy, 2-Methyl N/A Dye/Polymer Intermediates
Methyl 5-chloro-2-benzoxazolecarboxylate 27383-92-2 Benzoxazole 5-Chloro, 2-Carboxylate N/A Protease Inhibitors, Probes

Research Findings and Implications

  • Reactivity: The chloroquinoxaline’s electron-deficient core favors nucleophilic aromatic substitution, whereas benzoxazole carboxylates undergo ester hydrolysis .
  • Biological Activity: Quinoxalines and isoquinolines often target kinases or DNA, while fluoropyridines and anilines prioritize non-therapeutic applications .
  • Synthetic Accessibility: Benzyloxy-substituted compounds generally require protective group strategies, but quinoxalines may involve condensation reactions of o-phenylenediamines with diketones .

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